

Spectroscopic Profile of 3-Bromo-5-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-5-iodopyridine**

Cat. No.: **B183754**

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Bromo-5-iodopyridine**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific compound are not publicly available, this guide presents predicted data based on the analysis of closely related compounds and established spectroscopic principles.

Chemical Structure and Properties

3-Bromo-5-iodopyridine is a di-halogenated pyridine derivative with the chemical formula C_5H_3BrIN .^[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position and an iodine atom at the 5-position.

Property	Value
Molecular Formula	C_5H_3BrIN
Molecular Weight	283.89 g/mol ^[1]
CAS Number	233770-01-9 ^[1]
Appearance	White to off-white powder ^[1]
Melting Point	127-131 °C

Spectroscopic Data

The following sections present the predicted spectroscopic data for **3-Bromo-5-iodopyridine**. These predictions are derived from the known spectral data of analogous compounds, including 5-bromo-3-iodo-pyridin-2-ol, 3-bromopyridine, and 2-bromo-5-iodopyridine.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **3-Bromo-5-iodopyridine** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the nitrogen atom and the halogen substituents will cause these protons to be deshielded, resulting in chemical shifts downfield.

Table 1: Predicted ^1H NMR Data for **3-Bromo-5-iodopyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.6 - 8.8	Doublet of Doublets (dd)	~2.0, 0.5
H-4	8.2 - 8.4	Triplet (t) or Doublet of Doublets (dd)	~2.0, 2.0
H-6	8.8 - 9.0	Doublet of Doublets (dd)	~2.0, 0.5

Predictions are based on data from related pyridine derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The ^{13}C NMR spectrum will provide information about the carbon environment. The spectrum is expected to show five signals, two of which will be for the carbon atoms bearing the halogen substituents.

Table 2: Predicted ^{13}C NMR Data for **3-Bromo-5-iodopyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	120 - 125
C-4	140 - 145
C-5	95 - 100
C-6	155 - 160

Predictions are based on data from related pyridine derivatives.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Bromo-5-iodopyridine** is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Predicted IR Absorption Data for **3-Bromo-5-iodopyridine**

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
Aromatic C-H Stretch	3050 - 3150	Medium to Weak
Aromatic C=C and C=N Stretch	1550 - 1600	Medium to Strong
C-Br Stretch	500 - 600	Strong
C-I Stretch	480 - 520	Strong

Predictions are based on spectra of related compounds like 3-bromopyridine.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **3-Bromo-5-iodopyridine**

Ion	Predicted m/z	Notes
$[M]^+$	283, 285	Molecular ion peak with characteristic isotopic pattern for one bromine atom.
$[M-Br]^+$	204	Loss of a bromine atom.
$[M-I]^+$	156, 158	Loss of an iodine atom, showing isotopic pattern for bromine.
$[C_5H_3N]^+$	77	Pyridine ring fragment.

The exact mass of the molecular ion is 282.84936 Da.[\[7\]](#) Fragmentation predictions are based on typical behavior of halogenated pyridines.[\[8\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Bromo-5-iodopyridine** in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
- Data Acquisition: Acquire the 1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- 1H NMR Parameters: A standard pulse program for proton NMR is used. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Parameters: A proton-decoupled pulse sequence is typically used. A spectral width of 0-200 ppm is common, and a larger number of scans will be required compared to 1H NMR.

IR Spectroscopy

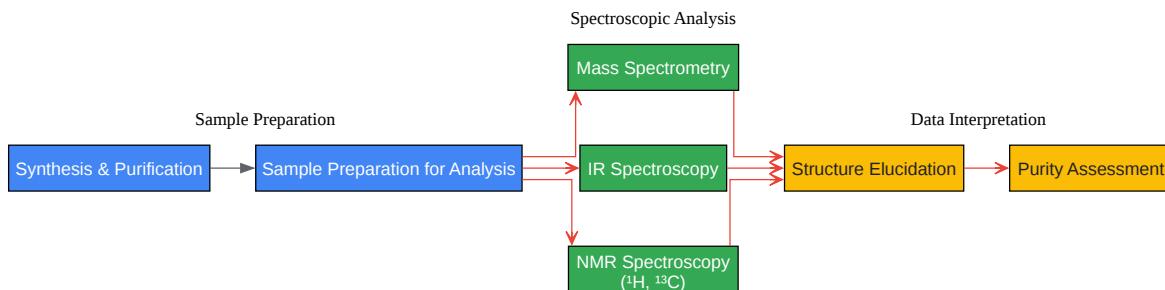
- **Sample Preparation:** For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Parameters:** A typical scan range is 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- **Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- **Data Interpretation:** The resulting mass spectrum shows the relative abundance of different ions, which can be used to determine the molecular weight and deduce the structure from the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-5-iodopyridine**.



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General workflow for spectroscopic analysis of a chemical compound.

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